molecular formula C6H5Cl2NO3S B1295851 2-Amino-4,5-dichlorobenzenesulfonic acid CAS No. 6331-96-0

2-Amino-4,5-dichlorobenzenesulfonic acid

Cat. No. B1295851
CAS RN: 6331-96-0
M. Wt: 242.08 g/mol
InChI Key: AKLDPNVZTZIVFA-UHFFFAOYSA-N
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Description

2-Amino-4,5-dichlorobenzenesulfonic acid is a chemical compound that is part of the benzenesulfonic acid family, which includes various derivatives with different substituents on the benzene ring. These compounds are often used as intermediates in the synthesis of dyes, pigments, and other chemicals. The presence of amino and sulfonic acid functional groups makes these compounds versatile for chemical reactions and useful in various industrial applications.

Synthesis Analysis

The synthesis of benzenesulfonic acid derivatives can involve multiple steps, including nitration, sulfonation, and amination. For example, the improvement of the nitration process in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid was achieved by optimizing reaction conditions, which led to a significant increase in yield from 65.7% to 91% . This demonstrates the importance of optimizing synthesis parameters to achieve higher efficiency and better yields in the production of such compounds.

Molecular Structure Analysis

The molecular structure of benzenesulfonic acid derivatives can be complex, with the potential for polymorphism as seen in the case of 2,4-diaminobenzenesulfonic acid (DBSA). This compound has been found to have multiple solid-state forms, including a monohydrate, a dimorphic hydrate, an anhydrate, and two polymorphic forms of the hydrochloride . The molecular structure can significantly influence the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Benzenesulfonic acid derivatives can participate in various chemical reactions due to their functional groups. For instance, the synthesis of noncentrosymmetric cocrystals from 2-amino-5-nitropyridine and achiral benzenesulfonic acids demonstrates the ability of these compounds to form complex structures with potential applications in nonlinear optical materials . The reactivity of these compounds can be tailored by modifying the substituents on the benzene ring, leading to a wide range of possible chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonic acid derivatives are influenced by their molecular structure. For example, the noncentrosymmetric cocrystals formed with 2-amino-5-nitropyridine have high melting points around 200°C, indicating thermal stability . The solubility, melting point, and other physical properties can be critical for the practical applications of these compounds, such as in the synthesis of pigments or as linkers in drug development .

Scientific Research Applications

Crystal Structure Studies

  • The compound 2-Amino-4,5-dichlorobenzenesulfonic acid has been utilized in the study of crystal structures. For instance, in the compound Ag2(C14H14N4)22·4H2O, it acts as a counteranion and is involved in forming a three-dimensional network through intermolecular hydrogen bonds, contributing to understanding molecular interactions in crystalline materials (Liu, Chi, & Wang, 2008).

Synthesis of Dye Intermediates

  • 2-Amino-4,5-dichlorobenzenesulfonic acid is significant in the synthesis of dye intermediates. An example includes its role in the production of Sodium Bromide Acid Dye Intermediate, illustrating its importance in industrial applications related to coloration and dyeing processes (Yingtang, 2010).

Chromogenic Systems in Clinical Chemistry

  • This compound plays a role in chromogenic detection systems. It was used in an enzymatic assay of uric acid in serum and urine, showcasing its application in clinical chemistry and diagnostic methods (Fossati & Prencipe, 2010).

Electrochemical Synthesis

  • Electrochemical studies have utilized 2-Amino-4,5-dichlorobenzenesulfonic acid. For example, its role in the electrochemical synthesis of new organosulfone derivatives highlights its potential in creating novel chemical compounds with specific applications (Nematollahi & Varmaghani, 2008).

Safety And Hazards

The safety information for 2-Amino-4,5-dichlorobenzenesulfonic acid includes several hazard statements: H315 and H319 . Precautionary statements include P264, P280, P302+P352+P332+P313+P362+P364, and P305+P351+P338+P337+P313 . It’s recommended to keep it in a dark place, sealed, and at room temperature .

properties

IUPAC Name

2-amino-4,5-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5Cl2NO3S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLDPNVZTZIVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074921
Record name Benzenesulfonic acid, 2-amino-4,5-dichloro-
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Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dichlorobenzenesulfonic acid

CAS RN

6331-96-0
Record name 2-Amino-4,5-dichlorobenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-amino-4,5-dichloro-
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Record name 2-amino-4,5-dichlorobenzenesulfonic acid
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Record name 3,4-DICHLOROANILINE-6-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MA Metwally, S Bondock, SI El-Desouky… - Int. J. Modern Org …, 2012 - academia.edu
Azo pyrazolyl dyes constitute a fascinating class of azodyes exhibiting a variety of novel dyeing properties. Changes in their structure have offered a high degree of diversity of …
Number of citations: 18 www.academia.edu
S Schulze, D Zahn, R Montes, R Rodil, JB Quintana… - Water research, 2019 - Elsevier
The release of persistent and mobile organic chemicals (PMOCs) into the aquatic environment puts the quality of water resources at risk. PMOCs are challenging to analyze in water …
Number of citations: 168 www.sciencedirect.com
D Zahn, I Neuwald, I HSF, K Nödler, M Scheurer… - researchgate.net
A prioritization framework for PMT/vPvM Substances under REACH for registrants, regulators, researchers and the water sector A framework was developed to facilitate the prioritization …
Number of citations: 0 www.researchgate.net
GH Elgemeie, MH Helal, HM El‐Sayed - Pigment & resin technology, 2001 - emerald.com
The synthesis and chemistry of nitrogen heterocyclic azo compounds have been extensively studied. Many derivatives of this type were proved to be excellent dyes. Presents a …
Number of citations: 37 www.emerald.com

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